molecular formula C25H24O11 B585102 10-Hydroxy warfarin beta-D-glucuronide CAS No. 1007224-61-4

10-Hydroxy warfarin beta-D-glucuronide

Cat. No.: B585102
CAS No.: 1007224-61-4
M. Wt: 500.456
InChI Key: LKOWDOUAWJKYCY-JLCVVVJCSA-N
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Description

Overview of Warfarin (B611796) Biotransformation Pathways

Warfarin is administered as a racemic mixture of two enantiomers: R-warfarin and S-warfarin. researchgate.netnih.gov These enantiomers are metabolized through distinct, stereoselective pathways. researchgate.net The primary route of metabolism is hepatic, involving an initial oxidation step (Phase I) catalyzed by the cytochrome P450 (CYP) enzyme system, followed by a conjugation step (Phase II) mediated by enzymes such as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov

Phase I metabolism introduces or exposes functional groups on the warfarin molecule, making it a suitable substrate for Phase II reactions. researchgate.net The major metabolic pathway is oxidation, which accounts for 80-85% of total metabolites. drugbank.com A minor pathway involves the reduction of warfarin's side-chain keto group to form warfarin alcohols. researchgate.netfrontiersin.org The subsequent Phase II reactions, particularly glucuronidation, attach polar molecules like glucuronic acid to the hydroxylated metabolites, significantly increasing their water solubility for efficient renal excretion. nih.govfrontiersin.org

Table 1: Key Enzymes in Warfarin Metabolism

Metabolic Phase Enzyme Family Key Enzymes Involved Role in Warfarin Metabolism
Phase I Cytochrome P450 (CYP) CYP2C9, CYP3A4, CYP1A2, CYP2C19 Oxidation of R- and S-warfarin to various hydroxylated metabolites. drugbank.comnih.gov
Phase II UDP-glucuronosyltransferases (UGT) UGT1A1, UGT1A8, UGT1A10 Conjugation of hydroxywarfarins with glucuronic acid. nih.govnih.gov

Identification of Key Hydroxylated Warfarin Metabolites, including 10-Hydroxywarfarin (B562548)

The Phase I oxidation of warfarin by CYP enzymes results in the formation of several key hydroxylated metabolites. researchgate.netnih.gov The specific metabolite produced depends on which enantiomer is being metabolized and the specific CYP enzyme involved. drugbank.comnih.gov

The primary hydroxylated metabolites identified are 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin. researchgate.netnih.gov The S-enantiomer, which is 3 to 5 times more potent than the R-enantiomer, is predominantly metabolized by CYP2C9 into 7-hydroxywarfarin. nih.govnih.gov

The metabolism of R-warfarin is less dominated by a single enzyme. It is primarily metabolized by CYP1A2 to 6- and 8-hydroxywarfarin (B562547) and by CYP3A4 to 10-hydroxywarfarin. nih.gov Other enzymes like CYP2C19 also contribute to the formation of 6- and 8-hydroxywarfarin. drugbank.com Of these, 10-hydroxywarfarin has been reported as the second most abundant warfarin metabolite in human plasma. nih.govnih.govacs.org The formation of 10-hydroxywarfarin via CYP3A4 is a significant pathway in the metabolism of the R-enantiomer. drugbank.comnih.gov

Table 2: Warfarin Enantiomers and Their Major Hydroxylated Metabolites

Warfarin Enantiomer Primary Metabolizing CYP Enzyme(s) Major Hydroxylated Metabolite(s)
S-Warfarin CYP2C9 7-hydroxywarfarin, 6-hydroxywarfarin. nih.govsci-hub.se
R-Warfarin CYP3A4 10-hydroxywarfarin. drugbank.comnih.gov
CYP1A2, CYP2C19 6-hydroxywarfarin, 8-hydroxywarfarin. drugbank.comnih.gov
CYP2C8, CYP1A2 7-hydroxywarfarin. drugbank.com
CYP2C8, CYP2C19 4'-hydroxywarfarin. drugbank.com

Significance of Phase I and Phase II Metabolism in Xenobiotic Clearance

Phase I and Phase II metabolic pathways represent a fundamental detoxification system in the body, crucial for the clearance of xenobiotics—foreign substances such as drugs and environmental toxins. researchgate.netnih.gov

The primary function of Phase I reactions, such as the hydroxylation of warfarin by CYPs, is to introduce a reactive and polar group into the xenobiotic's structure. researchgate.net This initial step, however, does not always render the compound sufficiently water-soluble for elimination.

This is where Phase II metabolism becomes essential. Phase II enzymes, like UGTs, catalyze the conjugation of the modified xenobiotic with endogenous, water-soluble molecules. nih.govnih.gov Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the hydroxylated warfarin metabolites. nih.gov This conjugation dramatically increases the polarity and molecular weight of the metabolites, making them readily excretable in urine and/or bile. nih.gov The subsequent processing of hydroxywarfarins to their glucuronide conjugates is an important step in the inactivation and elimination of warfarin. nih.govnih.gov

While most hydroxywarfarin metabolites, such as 4'-, 6-, 7-, and 8-hydroxywarfarin, are known to undergo glucuronidation, some research indicates that 10-hydroxywarfarin may be an exception. researchgate.netnih.gov These studies suggest that 10-hydroxywarfarin is the only primary metabolite that does not undergo glucuronidation and is instead cleared through a different reductive elimination pathway. frontiersin.orgnih.gov Despite this, the compound 10-Hydroxy warfarin beta-D-glucuronide is recognized and available as a chemical standard, identified by CAS Number 1007224-61-4, indicating its existence as a metabolite of warfarin. pharmaffiliates.comlgcstandards.combiomart.cn This suggests that while it may not be the primary elimination route in vivo, the glucuronidation of 10-hydroxywarfarin can occur.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWDOUAWJKYCY-JLCVVVJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857864
Record name 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007224-61-4
Record name 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Characteristics of 10 Hydroxywarfarin Precursor to Potential Glucuronide

Regioselective and Stereoselective Formation of 10-Hydroxywarfarin (B562548) Isomers

The biotransformation of warfarin (B611796) is characterized by a high degree of regio- and stereoselectivity, meaning that specific enzymes target particular positions on the warfarin molecule and act differently on its R- and S-enantiomers. researchgate.netnih.gov Warfarin is administered as a racemic mixture, but its enantiomers have different metabolic fates and potencies. wikipedia.org

Enzymatic Catalysis of 10-Hydroxylation (e.g., Cytochrome P450 Enzymes, specifically CYP3A4 for R-warfarin)

The formation of 10-hydroxywarfarin is a prime example of this specificity. The hydroxylation at the C10 position of the warfarin molecule is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgresearchgate.net This reaction predominantly occurs on the R-enantiomer of warfarin. wikipedia.orgacs.orgresearchgate.net While other enzymes like CYP1A2 and CYP2C19 are involved in the metabolism of R-warfarin to other hydroxylated forms (such as 6-, 7-, and 8-hydroxywarfarin), CYP3A4 is principally responsible for generating R-10-hydroxywarfarin. researchgate.netingentaconnect.comnih.gov Studies using human liver microsomes have confirmed that the formation of R-10-hydroxywarfarin is a major metabolic pathway for R-warfarin. researchgate.netingentaconnect.com Research has also shown that positive cooperativity can occur; for instance, the presence of quinidine (B1679956) can enhance the Vmax for the 10-hydroxylation of R-warfarin by CYP3A4 as much as five-fold. researchgate.net

Metabolic Context within the Overall Warfarin Biotransformation Cascade

R-10-hydroxywarfarin is a significant metabolite, reported to be the second most abundant hydroxywarfarin metabolite found in patient plasma. acs.orgnih.govnih.gov These primary oxidation steps, catalyzed by P450 enzymes, are crucial for the eventual elimination of the drug. researchgate.netacs.org Most hydroxywarfarin metabolites are subsequently conjugated with glucuronic acid (a process known as glucuronidation) to be excreted in the urine. nih.govnih.gov However, 10-hydroxywarfarin is a notable exception, as it is the only primary metabolite that does not undergo this glucuronidation pathway. nih.govnih.gov Its elimination follows a different, reductive pathway. frontiersin.orgnih.gov

Role of 10-Hydroxywarfarin in Inhibiting Other Metabolic Pathways (e.g., CYP2C9)

A critical aspect of 10-hydroxywarfarin's biochemical profile is its ability to act as a potent inhibitor of other metabolic enzymes, specifically CYP2C9. nih.govnih.gov This enzyme is vital as it controls the metabolism of the more pharmacologically active S-warfarin. nih.gov The inhibition of CYP2C9 by 10-hydroxywarfarin is a form of "trans" inhibition, where a metabolite generated from the R-warfarin pathway (by CYP3A4) influences the metabolic pathway of S-warfarin. acs.orgnih.gov

Research has demonstrated that 10-hydroxywarfarin is the most potent competitive inhibitor of CYP2C9 among the various hydroxywarfarin metabolites. acs.orgnih.govacs.org It displays an affinity for CYP2C9 that is approximately three times higher than that of S-warfarin itself. nih.govacs.org This feedback inhibition can limit the metabolic capacity of CYP2C9 towards S-warfarin, potentially increasing the latter's plasma concentration and, consequently, its anticoagulant effect. acs.orgfrontiersin.org This interaction highlights the intricate links between the different metabolic pathways involved in warfarin disposition. nih.gov

Inhibitory Potency of Hydroxywarfarin Metabolites on CYP2C9

The following table summarizes the findings from studies on the inhibition of CYP2C9 by various hydroxywarfarin metabolites.

MetaboliteInhibition Constant (Kᵢ)IC₅₀ ValuePotency Relative to S-Warfarin
10-Hydroxywarfarin ~2.5-fold lower than Kₘ for S-warfarin nih.govLowest among tested hydroxywarfarins nih.govMost potent inhibitor; ~3-fold higher affinity acs.orgnih.gov
7-Hydroxywarfarin ~4.5-fold higher than Kₘ for S-warfarin nih.gov~8-fold higher than warfarin nih.govSecond most potent inhibitor nih.gov
4'-Hydroxywarfarin High affinity retained nih.govIntermediate affinity nih.govEffective trans-acting inhibitor acs.org
8-Hydroxywarfarin (B562547) -Intermediate affinity nih.gov-
6-Hydroxywarfarin No inhibition observed up to 170 μM nih.govHighest among tested hydroxywarfarins nih.gov-

Investigation of Phase Ii Metabolism of 10 Hydroxywarfarin: Focus on Glucuronidation

Specific Research on 10-Hydroxywarfarin (B562548) Glucuronidation:

Theoretical and Structural Considerations for the Lack of Glucuronidation at the C10-position

The phase II metabolic pathway of glucuronidation is a critical process for the detoxification and excretion of various xenobiotics, including the metabolites of warfarin (B611796). This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its elimination from the body nih.gov. While the primary oxidative metabolites of warfarin, such as 4'-, 6-, 7-, and 8-hydroxywarfarin (B562547), readily undergo glucuronidation, 10-hydroxywarfarin stands as a notable exception. nih.govnih.gov It is the only primary metabolite of warfarin that does not form a glucuronide conjugate. nih.gov This lack of glucuronidation at the C10-position is attributed to significant theoretical and structural factors, primarily steric hindrance, which impedes the enzymatic process.

Steric Hindrance as the Primary Barrier to Glucuronidation

The most prominent hypothesis for the inability of UGT enzymes to catalyze the glucuronidation of 10-hydroxywarfarin is the presence of substantial steric hindrance around the C10-hydroxyl group. This concept is supported by observations that the hydroxyl group at the C4-position of the parent warfarin molecule is also not susceptible to glucuronidation due to being sterically hindered and less reactive. nih.gov

The molecular architecture of 10-hydroxywarfarin places the hydroxyl group on a carbon atom (C10) that is part of a flexible side chain attached to the rigid coumarin ring. This side chain, however, is not without its own structural constraints. The presence of a bulky phenyl group and a carbonyl group in close proximity to the C10-hydroxyl group creates a crowded environment. This spatial arrangement is believed to physically obstruct the active site of the UGT enzymes, preventing the proper orientation and binding required for the enzymatic transfer of the glucuronic acid moiety.

In contrast, the hydroxyl groups on the aromatic rings of 6-, 7-, and 8-hydroxywarfarin are more exposed and accessible to the UGT enzymes. Similarly, the hydroxyl group on the phenyl ring of 4'-hydroxywarfarin is also available for conjugation. The differing susceptibilities of the various hydroxywarfarin isomers to glucuronidation underscore the importance of the three-dimensional structure of the substrate in determining its interaction with metabolizing enzymes.

Table 1: Comparison of Hydroxywarfarin Metabolites and Their Susceptibility to Glucuronidation
Warfarin MetabolitePosition of Hydroxyl GroupObserved GlucuronidationPostulated Reason for Observation
4'-HydroxywarfarinPhenyl ringYesExposed hydroxyl group with minimal steric hindrance.
6-HydroxywarfarinCoumarin ringYesAccessible hydroxyl group on the aromatic ring.
7-HydroxywarfarinCoumarin ringYesAccessible hydroxyl group on the aromatic ring.
8-HydroxywarfarinCoumarin ringYesAccessible hydroxyl group on the aromatic ring.
10-HydroxywarfarinSide chain (C10)NoSignificant steric hindrance from adjacent phenyl and carbonyl groups.

Structural and Conformational Analysis

The specific stereochemistry of 10-hydroxywarfarin further contributes to the steric hindrance. The introduction of a hydroxyl group at the C10 position creates an additional chiral center, leading to the formation of diastereomers. The fixed spatial arrangement of the atoms in these isomers can result in a conformation that is unfavorable for binding to the active site of UGTs.

While detailed X-ray crystallography studies of 10-hydroxywarfarin complexed with a UGT enzyme are not available, molecular modeling and conformational analysis can provide insights into the structural constraints. Such analyses would likely reveal that the energetic cost of adopting a conformation suitable for glucuronidation is prohibitively high due to non-bonded interactions and steric clashes between the bulky substituents on the side chain and the enzyme's active site.

Table 2: Key Structural Features of Warfarin Metabolites Influencing Glucuronidation
MetaboliteKey Structural Feature at Hydroxylation SiteImplication for UGT Binding
4'-, 6-, 7-, 8-HydroxywarfarinHydroxyl group on an aromatic ring.Planar structure allows for favorable orientation in the UGT active site.
10-HydroxywarfarinHydroxyl group on a chiral carbon within a flexible but sterically crowded side chain.Bulky neighboring groups (phenyl, carbonyl) likely prevent optimal positioning for catalysis.

Electronic Factors

While steric hindrance is considered the primary determinant, electronic factors may also play a secondary role. The reactivity of a hydroxyl group is influenced by its electronic environment. However, there is currently no strong evidence to suggest that the electronic properties of the C10-hydroxyl group in 10-hydroxywarfarin are inherently so different from those of the other hydroxylated metabolites as to completely prevent glucuronidation. Therefore, the structural impediments are believed to be the overwhelming factor.

Alternative Metabolic and Elimination Pathways of 10 Hydroxywarfarin

Reductive Elimination Pathways

A significant alternative metabolic route for 10-hydroxywarfarin (B562548) involves the reduction of its C11 carbonyl group to form corresponding alcohol metabolites. researchgate.net This pathway is considered to be of potential clinical relevance due to the anticoagulant activity of 10-hydroxywarfarin and its ability to inhibit the metabolism of the more potent S-warfarin. frontiersin.orgnih.gov

The reduction of the C11 carbonyl group of 10-hydroxywarfarin results in the formation of 10-hydroxywarfarin alcohols. nih.gov This conversion represents a novel elimination pathway for this primary metabolite. researchgate.net Experimental studies using human liver cytosol have confirmed the conversion of 10-hydroxywarfarin isomers to their corresponding alcohol metabolites. wustl.edu The efficiency of this reduction is notably higher for 10-hydroxywarfarin compared to other hydroxywarfarins and even warfarin (B611796) itself. frontiersin.org

The enzymatic reduction of 10-hydroxywarfarin to its alcohol metabolites is primarily carried out by cytosolic reductases. researchgate.net Key enzymes implicated in this process are Carbonyl Reductase 1 (CBR1) and, to a lesser extent, Aldo-keto Reductase 1C3 (AKR1C3). nih.gov Inhibition studies have shown that quercetin, a CBR1 inhibitor, significantly decreases the formation of 10-hydroxywarfarin alcohols, highlighting the major role of CBR1. nih.gov The involvement of AKR1C3 is also considered significant, though potentially less so than for the reduction of other metabolites like 7-hydroxywarfarin. nih.govmdpi.com Both CBR1 and AKR1C3 are NAD(P)H-dependent proteins responsible for the reduction of various xenobiotics. mdpi.com

The reduction of hydroxywarfarins, including 10-hydroxywarfarin, exhibits stereoselectivity. It is predicted that these reductions are enantioselective towards R-substrates and enantiospecific for the formation of S-alcohol metabolites. nih.gov This chiral bias is consistent with previous findings for warfarin reduction by CBR1 and AKR1C3. nih.gov

The efficiency of this reductive pathway is significantly influenced by the position of the hydroxyl group on the warfarin molecule. Modeling and experimental data indicate that 10-hydroxywarfarin is the most efficiently reduced among the hydroxywarfarins. nih.govresearchgate.net The proximity of the hydroxyl group to the site of metabolism appears to increase the likelihood of reduction. nih.gov Racemic 10-hydroxywarfarin has demonstrated the highest specificity for conversion into both of its alcohol metabolites in studies with human liver cytosol. frontiersin.org

Kinetic Parameters of Hydroxywarfarin Reduction by Human Liver Cytosol
SubstrateMetaboliteVmax (pmol/min/mg)Km (μM)CLint (μL/min/mg)
rac-10-HydroxywarfarinAlcohol 114.9 ± 0.715.8 ± 2.60.94
rac-10-HydroxywarfarinAlcohol 211.0 ± 0.416.1 ± 2.20.68
rac-WarfarinAlcohol 110.3 ± 0.932.0 ± 7.20.32
rac-WarfarinAlcohol 24.8 ± 0.230.1 ± 3.90.16

Formation of Dehydrowarfarin from 10-Hydroxywarfarin

Dehydrowarfarin has been identified as a metabolite of warfarin, formed through a dehydrogenation reaction catalyzed by cytochrome P-450. nih.gov However, the direct formation of dehydrowarfarin from 10-hydroxywarfarin is not a prominently documented pathway in the reviewed literature. The primary described alternative pathway for 10-hydroxywarfarin is reduction to its corresponding alcohols. frontiersin.orgnih.gov

Comparative Analysis of Elimination Routes for 10-Hydroxywarfarin versus other Warfarin Metabolites

The elimination of 10-hydroxywarfarin is distinct from that of other primary warfarin metabolites. While 6-, 7-, 8-, and 4'-hydroxywarfarins are readily conjugated with glucuronic acid and excreted in the urine, 10-hydroxywarfarin does not undergo glucuronidation. frontiersin.orgnih.gov This makes the reductive pathway to hydroxywarfarin alcohols a particularly important clearance mechanism for this specific metabolite. nih.gov

Comparison of Elimination Pathways for Warfarin Metabolites
MetabolitePrimary Elimination PathwaySecondary/Alternative Pathway
10-HydroxywarfarinReductive Elimination (to alcohols)-
6-HydroxywarfarinGlucuronidationReductive Elimination (inefficient)
7-HydroxywarfarinGlucuronidationReductive Elimination (inefficient)
8-Hydroxywarfarin (B562547)GlucuronidationReductive Elimination (inefficient)
4'-HydroxywarfarinGlucuronidationReductive Elimination (inefficient)

Mechanistic and Theoretical Considerations of 10 Hydroxywarfarin S Metabolic Fate

Potential for Enzyme-Enzyme Interactions in Warfarin (B611796) Metabolism (e.g., Cytochrome P450-UGT Functional Coupling)

The metabolism of warfarin is a classic example of sequential Phase I and Phase II reactions, where functional coupling between CYP and UGT enzymes is critical for efficient clearance. Phase I, mediated by CYP enzymes, introduces a hydroxyl group onto the warfarin molecule, creating metabolites such as 6-, 7-, 8-, 10-, and 4'-hydroxywarfarin. frontiersin.orgnih.gov These hydroxylated intermediates are then typically targeted by Phase II UGT enzymes, which conjugate them with glucuronic acid to form more polar, water-soluble glucuronides that are easily excreted. researchgate.netnih.gov

The concept of functional coupling suggests a coordinated, if not physically linked, action between membrane-bound CYPs and UGTs. Evidence for this linkage has been observed in studies showing different patterns of conjugated metabolites depending on the initial hydroxylated substrate. researchgate.net This enzymatic "hand-off" ensures that reactive intermediates produced by CYPs are promptly neutralized and eliminated. For instance, (S)-7-hydroxywarfarin, the primary metabolite of the potent S-warfarin enantiomer produced by CYP2C9, is readily glucuronidated by several UGT isoforms, highlighting an efficient metabolic pathway. nih.govnih.gov

However, a significant deviation from this pathway is observed with 10-hydroxywarfarin (B562548). This metabolite is formed from the R-enantiomer of warfarin, primarily by the action of CYP3A4. drugbank.commedsparkles.com Despite being a major primary metabolite, studies using human liver microsomes and a panel of recombinant human UGT enzymes (including UGT1A1, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, and 2B7) have demonstrated that 10-hydroxywarfarin does not undergo glucuronidation. nih.govfrontiersin.org This lack of conjugation breaks the typical CYP-UGT metabolic sequence, suggesting that 10-hydroxywarfarin has a distinct and separate metabolic fate from the other hydroxylated derivatives. Its elimination does not appear to involve the formation of 10-Hydroxy warfarin beta-D-glucuronide.

Table 1: Key Enzymes in the Sequential Metabolism of Warfarin Derivatives
Warfarin MetabolitePhase I Enzyme (CYP)Phase II Enzyme (UGT) for Glucuronidation
(S)-7-HydroxywarfarinCYP2C9 nih.govUGT1A1, UGT1A3, UGT1A8, UGT1A10 nih.gov
(S)-6-HydroxywarfarinCYP2C9 nih.govUGT1A1, UGT1A10 nih.gov
(R,S)-8-HydroxywarfarinCYP1A2, CYP2C19 nih.govUGT1A1, UGT1A8, UGT1A9, UGT1A10 nih.gov
(R,S)-4'-HydroxywarfarinCYP2C8, CYP2C18, CYP2C19 nih.govdrugbank.comUGT1A10 nih.gov
(R)-10-HydroxywarfarinCYP3A4 nih.govdrugbank.commedsparkles.comNot a substrate for tested UGTs nih.govfrontiersin.org

Substrate Inhibition and Product Feedback Mechanisms within Warfarin Metabolic Pathways

The metabolic pathways of warfarin are subject to complex regulatory interactions, including product feedback inhibition, where metabolites can inhibit the enzymes responsible for their formation or the metabolism of the parent drug. This phenomenon is particularly relevant to 10-hydroxywarfarin. Research has shown that several hydroxywarfarin metabolites can potently inhibit CYP2C9, the primary enzyme responsible for metabolizing the highly active S-warfarin enantiomer. nih.gov

The biological impact of this product inhibition is modulated by the subsequent clearance of the inhibitory metabolites. For most hydroxywarfarins (e.g., 4'-, 6-, 7-, and 8-hydroxywarfarin), subsequent conjugation by UGTs effectively removes them from the system, thus terminating their inhibitory activity. nih.govnih.gov However, because 10-hydroxywarfarin is not a substrate for glucuronidation, its inhibitory effect on CYP2C9 may be more pronounced and sustained. nih.govfrontiersin.org The lack of an efficient Phase II clearance pathway means that 10-hydroxywarfarin could accumulate and exert a continuing feedback inhibition on S-warfarin metabolism.

Table 2: Inhibitory Potential of Warfarin Metabolites on CYP2C9 Activity
Inhibitor (Metabolite)Producing EnzymeEffect on CYP2C9Subsequent Glucuronidation?
10-HydroxywarfarinCYP3A4 nih.govPotent Inhibition nih.govNo nih.govfrontiersin.org
4'-HydroxywarfarinCYP2C19, others drugbank.comInhibition nih.govYes nih.gov
8-Hydroxywarfarin (B562547)CYP1A2, CYP2C19 nih.govInhibition nih.govYes nih.gov
7-HydroxywarfarinCYP2C9 nih.govWeak InhibitionYes nih.gov
6-HydroxywarfarinCYP2C9 nih.govWeak InhibitionYes nih.gov

Structure-Metabolism Relationships of Warfarin Derivatives and Their Conjugation Potential

The susceptibility of a warfarin derivative to undergo Phase II conjugation is fundamentally dictated by its molecular structure, specifically the position of the hydroxyl group. nih.gov The regioselectivity of the initial CYP-mediated hydroxylation determines whether the resulting metabolite can serve as a substrate for UGT enzymes.

Extensive research has established that hydroxylation at the 4'-, 6-, 7-, and 8-positions of the warfarin molecule creates a suitable substrate for glucuronidation. nih.gov Different UGT isoforms exhibit distinct substrate preferences; for example, UGT1A9 almost exclusively metabolizes 8-hydroxywarfarin, whereas UGT1A10 shows broader activity towards 4'-, 6-, 7-, and 8-hydroxywarfarin. nih.gov This demonstrates a clear and specific structure-metabolism relationship governing the conjugation potential of these derivatives.

In stark contrast, 10-hydroxywarfarin is the sole primary hydroxylated metabolite that is not a substrate for glucuronidation by the major hepatic and extrahepatic UGTs. nih.govfrontiersin.org The structural configuration resulting from hydroxylation at the C10 position evidently prevents effective binding and conjugation by these UGT enzymes. This structural constraint necessitates an alternative elimination pathway. While most hydroxywarfarins are cleared as glucuronides, the pathway for 10-hydroxywarfarin remained elusive for some time. Recent studies have proposed that it may undergo reduction to form the corresponding 10-hydroxywarfarin alcohols, although this reductive pathway is considered inefficient. frontiersin.org This unique metabolic route underscores how a subtle change in molecular structure—the position of a single hydroxyl group—can fundamentally redirect the metabolic fate of a drug derivative away from the dominant conjugation pathway.

Table 3: Conjugation Potential of Hydroxywarfarin Derivatives
Warfarin DerivativePosition of Hydroxyl GroupSubstrate for Glucuronidation?Primary UGT Isoforms Involved
4'-Hydroxywarfarin4'Yes nih.govUGT1A10 nih.gov
6-Hydroxywarfarin6Yes nih.govUGT1A1, UGT1A10 nih.gov
7-Hydroxywarfarin7Yes nih.govUGT1A1, UGT1A3, UGT1A8, UGT1A10 nih.gov
8-Hydroxywarfarin8Yes nih.govUGT1A1, UGT1A8, UGT1A9, UGT1A10 nih.gov
10-Hydroxywarfarin10No nih.govfrontiersin.orgN/A

Future Research Directions and Unanswered Questions Regarding 10 Hydroxywarfarin

Elucidating the Complete and Quantitative Elimination Pathway(s) of 10-Hydroxywarfarin (B562548)

A significant gap in our understanding of warfarin (B611796) metabolism lies in the complete elimination pathway of 10-hydroxywarfarin. Unlike other hydroxywarfarin metabolites, which are primarily cleared through glucuronidation, 10-hydroxywarfarin does not undergo this conjugation reaction. nih.govresearchgate.netnih.gov This crucial difference means that its route of elimination from the body has remained largely unknown until recently. nih.govresearchgate.net

Investigation of Potential Minor or Undiscovered Glucuronidation Pathways of 10-Hydroxywarfarin under Non-Physiological or Extreme Conditions

Current evidence strongly indicates that 10-hydroxywarfarin is not a substrate for the major UDP-glucuronosyltransferase (UGT) enzymes that metabolize other hydroxywarfarin isomers. nih.govresearchgate.netnih.gov Extensive screening of various human recombinant UGTs has failed to demonstrate any glucuronidation activity towards 10-hydroxywarfarin under standard in vitro conditions. nih.gov

However, the metabolic behavior of 10-hydroxywarfarin under non-physiological or extreme conditions remains an open question. It is conceivable that under certain pathological states, such as severe liver disease, or in the presence of inducing agents not yet studied, minor or alternative glucuronidation pathways could be activated. Future investigations could explore the metabolism of 10-hydroxywarfarin in cellular or animal models that mimic such extreme conditions. These studies would help to definitively rule out or identify any potential for glucuronidation under circumstances that deviate from the norm.

Exploration of Other Conjugation Reactions for 10-Hydroxywarfarin (e.g., Sulfonation)

While glucuronidation appears to be insignificant for 10-hydroxywarfarin, other phase II conjugation reactions, such as sulfonation, have not been thoroughly investigated for this specific metabolite. Some literature suggests that hydroxywarfarins, in general, can be conjugated into sulfates by sulfotransferases (SULTs). researchgate.net Additionally, it has been noted that limited sulfate (B86663) conjugation has been confirmed for R-hydroxywarfarins. drugbank.com

Therefore, a crucial area for future research is to specifically examine whether 10-hydroxywarfarin can undergo sulfonation or other conjugation reactions (e.g., methylation, acetylation). Identifying and characterizing any such pathways would provide a more complete picture of its metabolic fate. This would involve in vitro studies with relevant enzyme systems and subsequent confirmation in in vivo models.

Development of Advanced Analytical Techniques for Comprehensive and Stereoselective Metabolite Profiling

The study of 10-hydroxywarfarin metabolism is complicated by its stereochemistry. Hydroxylation at the C10 position creates a second chiral center, resulting in four possible stereoisomers. medsparkles.com The separation and quantification of these individual isomers are analytically challenging but essential for a complete understanding of the stereoselective metabolism and disposition of 10-hydroxywarfarin.

Recent advancements in analytical chemistry have led to the development of sophisticated methods for profiling warfarin and its metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) have been successfully employed. nih.govmedsparkles.compharmgkb.orgnih.gov A significant breakthrough has been the development of a chiral LC-MS/MS method that allows for the simultaneous identification of warfarin and its hydroxywarfarin enantiomers. medsparkles.com

Despite this progress, there is still a need for further refinement and development of analytical techniques. The primary goals should be to achieve baseline separation of all four 10-hydroxywarfarin isomers and to develop robust methods for their absolute quantification in biological matrices. Such advancements will be critical for detailed pharmacokinetic and metabolic studies.

Computational Modeling and Simulation Approaches to Predict and Understand 10-Hydroxywarfarin Metabolism

Computational modeling and simulation are powerful tools for predicting and understanding drug metabolism. These approaches can provide valuable insights into potential metabolic pathways and help to guide experimental studies.

In the context of 10-hydroxywarfarin, a deep neural network model, the "Rainbow Model for metabolism," was successfully used to predict its reduction. nih.govnih.gov This model correctly identified that 10-hydroxywarfarin is more likely to undergo reduction than the parent compound, warfarin. nih.govnih.gov This successful application highlights the potential of computational approaches in this field.

Future research should continue to leverage and refine these models. Incorporating more complex biological data, such as enzyme kinetics and genetic variations in metabolizing enzymes, will enhance the predictive power of these simulations. Such models could be used to:

Predict the formation of minor, yet-to-be-identified metabolites.

Simulate the impact of drug-drug interactions on 10-hydroxywarfarin metabolism.

Explore the metabolic consequences of genetic polymorphisms in relevant enzymes.

By integrating computational modeling with experimental validation, a more comprehensive and predictive understanding of 10-hydroxywarfarin metabolism can be achieved.

Q & A

Q. What enzymatic pathways govern the formation and metabolism of 10-hydroxy warfarin beta-D-glucuronide?

  • Methodological Answer : 10-Hydroxy warfarin is primarily formed via CYP3A4-mediated oxidation of (R)-warfarin . However, glucuronidation of this metabolite is notably absent in human hepatic models. Screening studies using recombinant UGT isoforms (e.g., UGT1A1, -1A3, -1A8, -1A9, -1A10) revealed no measurable glucuronidation activity for 10-hydroxy warfarin, even at high substrate concentrations (750 μM) . This contrasts with other hydroxylated metabolites (e.g., 6-, 7-, and 8-hydroxy warfarin), which are efficiently glucuronidated by UGTs like 1A1 and 1A10 . Researchers should prioritize CYP3A4 activity assays and UGT isoform screening to confirm metabolic pathways.

Q. How does this compound influence CYP2C9 activity, and what are the clinical implications?

  • Methodological Answer : 10-Hydroxy warfarin acts as a competitive inhibitor of CYP2C9 (IC50 = 1.6 μM), the enzyme responsible for metabolizing (S)-warfarin to its active 6- and 7-hydroxy metabolites . To assess this inhibition, researchers can use in vitro microsomal assays with (S)-warfarin as the substrate, measuring metabolite formation via LC-MS/MS. This interaction may prolong the anticoagulant effect of warfarin by reducing CYP2C9-mediated clearance, necessitating dose adjustments in patients with CYP2C9 polymorphisms .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the glucuronidation potential of 10-hydroxy warfarin in hepatic models?

  • Methodological Answer :
  • Step 1 : Use human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, -1A3, -1A9) to screen for glucuronidation activity.
  • Step 2 : Employ high substrate concentrations (e.g., 750 μM) to maximize conjugate detection, as lower concentrations may yield false negatives .
  • Step 3 : Quantify glucuronide formation using LC-MS/MS with deuterated internal standards to improve sensitivity .
  • Key Finding : 10-Hydroxy warfarin shows negligible glucuronidation across tested UGT isoforms, suggesting alternative elimination pathways (e.g., renal excretion) .

Q. How can researchers reconcile contradictory data on 10-hydroxy warfarin’s metabolic activity across studies?

  • Methodological Answer : Discrepancies arise from variations in:
  • Enzyme Sources : Recombinant UGTs vs. HLMs may exhibit differing catalytic efficiencies due to post-translational modifications .
  • Substrate Enantiomers : Racemic vs. enantiopure 10-hydroxy warfarin preparations can alter enzyme affinity .
  • Analytical Sensitivity : LC-MS/MS with a lower limit of quantification (LLOQ < 0.01 μM/mg protein/min) is critical for detecting low-abundance glucuronides .
    Standardized protocols for substrate purity and analytical validation are recommended to reduce variability .

Q. What advanced techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • Technique : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode.
  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) to isolate glucuronides from plasma or urine .
  • Validation Parameters : Include matrix effects (<15% variability), recovery (>80%), and stability under freeze-thaw cycles .
  • Reference : Cross-validate results against synthetic this compound standards if available .

Methodological Recommendations

  • For Inhibition Studies : Use fluorogenic CYP2C9 substrates (e.g., diclofenac) to validate 10-hydroxy warfarin’s inhibitory potency .
  • For Metabolic Profiling : Combine in vitro assays with in silico docking simulations to predict UGT binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.